O-[(6-methylpyridin-2-yl)methyl]hydroxylamine
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Overview
Description
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H10N2O It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 6-methylpyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine typically involves the reaction of 6-methylpyridin-2-ylmethyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an aqueous or alcoholic solvent at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activities and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound, which has a similar structure but lacks the 6-methylpyridin-2-ylmethyl group.
N-methylhydroxylamine: A derivative where the hydroxylamine group is substituted with a methyl group.
Pyridine derivatives: Compounds containing the pyridine ring, which share some chemical properties with O-[(6-methylpyridin-2-yl)methyl]hydroxylamine.
Uniqueness
This compound is unique due to the presence of both the hydroxylamine and 6-methylpyridin-2-ylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine is a chemical compound featuring a hydroxylamine functional group attached to a 6-methylpyridine moiety. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective properties. This article synthesizes existing research findings, case studies, and comparative data on the biological activity of this compound.
- Molecular Formula: C₇H₁₂Cl₂N₂O
- Molecular Weight: 211.09 g/mol
- Appearance: Off-white crystalline solid
- Solubility: Soluble in water
1. Antimicrobial Activity
Research indicates that hydroxylamines, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity of Hydroxylamines
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | <125 | Broad-spectrum antibacterial |
Methoxyamine Hydrochloride | 75 | Antibacterial |
6-Methylpyridine-2-carbaldehyde oxime | >100 | Antifungal |
The minimum inhibitory concentration (MIC) values indicate that this compound shows promising potential as a broad-spectrum antimicrobial agent.
2. Anticancer Properties
The compound has also been evaluated for its anticancer activities. Studies have demonstrated that hydroxylamine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth.
Case Study: EGFR Inhibition
In a recent study, hydroxylamine analogs were tested against patient-derived cancer cell lines with different epidermal growth factor receptor (EGFR) statuses. One derivative exhibited an IC50 of 7.2 nM against the NCI-H3255 non-small cell lung cancer cell line with the EGFR L858R mutation, representing a significant improvement over other tested compounds .
Table 2: Anticancer Activity of Hydroxylamine Derivatives
Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | NCI-H3255 | 7.2 | EGFR inhibition |
Hydroxylamine derivative 1 | A549 (Lung) | 15.4 | Apoptosis induction |
Hydroxylamine derivative 2 | MCF7 (Breast) | 12.0 | Cell cycle arrest |
This highlights the potential of this compound as a candidate for cancer therapy targeting specific mutations in EGFR .
3. Neuroprotective Effects
Emerging studies suggest that hydroxylamines may also possess neuroprotective properties. The mechanism is thought to involve the modulation of oxidative stress pathways, which are critical in neurodegenerative diseases.
Research Findings
A recent investigation into the neuroprotective effects of hydroxylamines indicated that they could reduce neuronal apoptosis in models of oxidative stress by enhancing antioxidant defenses . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Comparative Analysis with Related Compounds
Table 3: Comparison of Hydroxylamine Derivatives
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₇H₁₂Cl₂N₂O | Broad-spectrum antimicrobial activity |
Methoxyamine Hydrochloride | CH₅NO·HCl | Chemotherapeutic adjuvant activity |
Tetrahydro-2H-pyran-3-yl hydrazine dihydrochloride | C₅H₁₄Cl₂N₂O | Development of bioactive molecules |
This comparison illustrates how this compound stands out due to its specific structural features and resultant biological activities .
Properties
IUPAC Name |
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6-3-2-4-7(9-6)5-10-8/h2-4H,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADZIKQZFXTXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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